1alpha, 25-Dihydroxy VD2-D6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

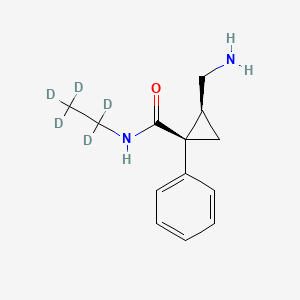

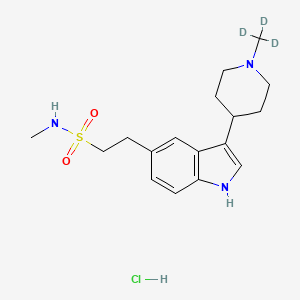

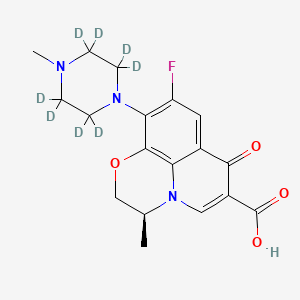

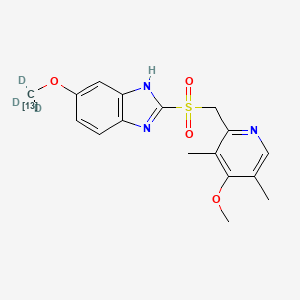

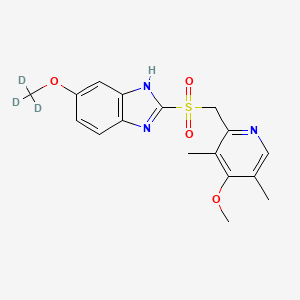

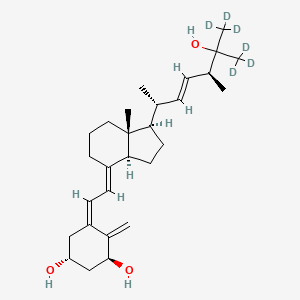

1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D . It is used for research purposes .

Synthesis Analysis

The synthesis of 1alpha, 25-Dihydroxy VD2-D6 involves the metabolism of selective 20-epi-vitamin D3 analogs in rat osteosarcoma UMR-106 cells .Molecular Structure Analysis

The molecular formula of 1alpha, 25-Dihydroxy VD2-D6 is C28H38D6O3 . The molecular weight is 434.68 . The structure includes a deuterated form of vitamin D .Chemical Reactions Analysis

The majority of 1,25(OH)2D3 loses a hydrogen and the 25-hydroxyl group in the source, resulting in a dominant precursor ion of m/z 574.42, whereas a small fraction retains this water group and has m/z coinciding with the precursor ion of 1,25(OH)2D2-d6 at m/z 592.482 .Physical And Chemical Properties Analysis

1alpha, 25-Dihydroxy VD2-D6 is a powder that is soluble in DMSO . It should be stored at -20°C .Scientific Research Applications

Application in Clinical Chemistry

1alpha, 25-Dihydroxy VD2-D6, also known as 1α,25-dihydroxy vitamin D, plays a critical role in the maintenance of calcium and phosphorous metabolism in the human body . It’s used in the diagnosis and management of diseases like renal disease, sarcoidosis, and rare inherited diseases .

Method of Application

The method of application involves quantification of 1α,25-dihydroxy vitamin D by immunoextraction and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) . The process includes protein precipitation, immunoextraction with solid-phase anti-1,25 (OH) 2 D antibody, and derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione . Analytes are resolved using reversed-phase UPLC and quantified using positive ion electrospray ionization–tandem mass spectrometry .

Results and Outcomes

The method offers a linear range from 4.0 to 160.0 pg/mL with analytical recovery of 89.9–115.5 % for both 1,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D2 . The intraassay and interassay imprecision for 1,25 (OH) 2 D 3 was 5.6% and 8.0% (120 pmol/L) and 8.7% and 13% (48 pmol/L). The limits of detection and quantification were 1.5 pmol/L and 3.0 pmol/L, respectively .

Application in Endocrinology and Metabolism

1alpha, 25-Dihydroxy VD2-D6, also known as 1α,25-dihydroxy vitamin D, plays a crucial role in endocrinology and metabolism . It’s involved in the regulation of renal calcium reabsorption and phosphate loss, controlling bone metabolism mainly indirectly by regulating mineral homeostasis .

Method of Application

The biological actions of 1,25(OH)2D3 are mediated by the VDR. VDR belongs to the steroid receptor family which includes receptors for retinoic acid, thyroid hormone, sex hormones, and adrenal steroids . The genomic mechanism of 1,25(OH)2D3 action involves the direct binding of the 1,25(OH)2D3 activated vitamin D receptor/retinoic X receptor (VDR/RXR) heterodimeric complex to specific DNA sequences .

Results and Outcomes

The hormone-bound VDR modulates target gene transcription in response to vitamin D. VDR acts as a master transcriptional regulator of autophagy . Activation of the VDR by vitamin D induces autophagy and an autophagic transcriptional signature in breast cancer (BC) cells .

Application in Oncology

1alpha, 25-Dihydroxy VD2-D6, also known as 1α,25-dihydroxy vitamin D, has been found to have applications in the field of oncology . It’s been observed that vitamin D deficiency increases rates of cancer .

Method of Application

The biological actions of 1,25(OH)2D3 are mediated by the VDR. VDR acts as a master transcriptional regulator of autophagy . Activation of the VDR by vitamin D induces autophagy and an autophagic transcriptional signature in breast cancer (BC) cells .

Results and Outcomes

More than 3,000 vitamin D analogs are developed worldwide and several analogs demonstrated more potent antiproliferative and prodifferentiating effects on cancer cell lines compared with 1,25(OH)2D3 . This may lead to the development of new therapies to prevent and treat diseases .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-NHXRPVGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735353 |

Source

|

| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1alpha, 25-Dihydroxy VD2-D6 | |

CAS RN |

216244-04-1 |

Source

|

| Record name | (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.